3-Isopropyl-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropyl-4-methoxybenzamide is an organic compound with the molecular formula C11H15NO2. It belongs to the class of benzamides, which are derivatives of benzoic acid. This compound is characterized by the presence of an isopropyl group and a methoxy group attached to the benzene ring, along with an amide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Isopropyl-4-methoxybenzamide can be synthesized through the direct condensation of 3-isopropyl-4-methoxybenzoic acid with an appropriate amine under specific conditions. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, and highly efficient .
Industrial Production Methods
In industrial settings, the synthesis of benzamide derivatives, including this compound, often involves the use of high temperatures and catalysts to facilitate the reaction between carboxylic acids and amines. The process is optimized for high yield and efficiency, ensuring the production of large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The methoxy and isopropyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted benzamides .
Scientific Research Applications
3-Isopropyl-4-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory and analgesic effects.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Isopropyl-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, affecting biochemical processes within cells. For example, similar benzamide derivatives are known to inhibit poly [ADP-ribose] polymerase (PARP), an enzyme involved in DNA repair .
Comparison with Similar Compounds
Similar Compounds
3-Methoxybenzamide: Lacks the isopropyl group, making it less hydrophobic.
4-Methoxybenzamide: Similar structure but without the isopropyl group.
3-Isopropylbenzamide: Lacks the methoxy group, affecting its reactivity and solubility.
Uniqueness
3-Isopropyl-4-methoxybenzamide is unique due to the presence of both the isopropyl and methoxy groups, which influence its chemical properties and biological activities.
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
4-methoxy-3-propan-2-ylbenzamide |
InChI |
InChI=1S/C11H15NO2/c1-7(2)9-6-8(11(12)13)4-5-10(9)14-3/h4-7H,1-3H3,(H2,12,13) |
InChI Key |
LVGSFWVJFYTZDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C(=O)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.